molecular formula C18H18N2OS B2591626 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 341498-81-5

2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2591626
CAS No.: 341498-81-5
M. Wt: 310.42
InChI Key: MKGWJQNHGBRGPB-HNENSFHCSA-N
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Description

2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a phenylimino group and a 4-methylphenyl group attached to the thiazole ring. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethan-1-ol derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.

    Biology: The compound has potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors, inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Bleomycin: An antineoplastic drug that includes a thiazole ring in its structure.

These compounds share the thiazole ring but differ in their substituents and overall structure, leading to different biological activities and applications

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-7-9-15(10-8-14)17-13-22-18(20(17)11-12-21)19-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGWJQNHGBRGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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